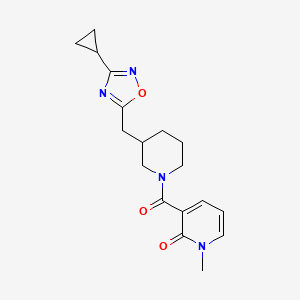

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group, a piperidine ring linked via a methyl group, and a 1-methylpyridin-2-one moiety. Its molecular formula is C₁₅H₂₁N₅O₃, with a molecular weight of 319.36 g/mol . Its synthesis likely involves multi-step coupling reactions, as evidenced by analogous procedures for related oxadiazole-piperidine derivatives .

Properties

IUPAC Name |

3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21-8-3-5-14(17(21)23)18(24)22-9-2-4-12(11-22)10-15-19-16(20-25-15)13-6-7-13/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIIBIYGWPFHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a derivative of cyclopropyl oxadiazole and has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Oxadiazole ring : A five-membered heterocyclic compound that often exhibits biological activity.

- Piperidine moiety : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Pyridinone structure : Imparts additional biological activity through interactions with various biological targets.

Research indicates that the compound acts primarily as a selective modulator of muscarinic receptors. Specifically, it has been identified as a functionally selective M1 muscarinic partial agonist with antagonist properties in M2 and M3 receptor assays. This selectivity suggests potential therapeutic applications in conditions related to cholinergic signaling, such as Alzheimer's disease and other cognitive disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancement : By modulating M1 receptors, the compound may enhance cognitive functions.

- Antidepressant-like Activity : Some studies suggest that compounds with similar structures exhibit antidepressant effects through serotonergic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. Below are key findings relevant to the oxadiazole derivatives:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:

- The presence of electron-donating groups enhances receptor binding affinity.

- Modifications on the piperidine ring can alter selectivity towards muscarinic receptor subtypes.

Scientific Research Applications

Muscarinic Receptor Modulation

Research indicates that derivatives of cyclopropyloxadiazole compounds exhibit functionally selective activity at muscarinic receptors. Specifically, the compound has been identified as a partial agonist at the M1 muscarinic receptor while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive impairments .

Antimicrobial Activity

Studies on similar oxadiazole derivatives have demonstrated promising antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or function, making these compounds candidates for further development in antibiotic therapies .

Anti-inflammatory Properties

Molecular docking studies have shown that compounds with similar structural frameworks can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, suggesting that the compound may possess anti-inflammatory properties suitable for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Characterization

The synthesis of 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Muscarinic Receptor Interaction

A study published in Pharmaceuticals demonstrated that derivatives similar to the compound under consideration exhibited selective binding affinity towards M1 receptors. This selectivity was linked to their potential use in cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Results indicated that several compounds showed significant inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as new antibacterial agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Research Findings

Bioactivity and Target Selectivity

- Target Compound : While direct bioactivity data are unavailable, its cyclopropyl-oxadiazole motif is associated with improved metabolic stability compared to bulkier substituents (e.g., trifluoromethylphenyl in Compound 76) .

- Compound 46 : Exhibits dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM) due to the chloro-phenethyl group enhancing receptor binding .

- Compound 76: Shows nanomolar inhibition of cytochrome P450 enzymes, attributed to its trifluoromethyl groups and rigid oxazolidinone core .

Physicochemical Properties

- The target compound’s logP (predicted ~2.1) is lower than lipophilic analogs like Compound 76 (logP ~4.5), suggesting better aqueous solubility .

- Piperidine-containing derivatives (e.g., Compound 1) exhibit superior blood-brain barrier penetration compared to benzoimidazolone analogs (e.g., Compound 46) .

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the piperidine-oxadiazole-pyridinone scaffold in this compound?

Methodological Answer: The synthesis involves multi-step reactions:

- Oxadiazole Formation : Cyclopropyl-substituted oxadiazole rings are typically synthesized via cyclization of amidoximes with acyl chlorides under reflux (e.g., using acetic anhydride as a dehydrating agent) .

- Piperidine Functionalization : The oxadiazole-methyl group is introduced to the piperidine ring via alkylation or Mitsunobu reactions, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Condensation Reaction : The final step involves coupling the piperidine-oxadiazole intermediate with 1-methylpyridin-2(1H)-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Key Optimization : Monitor reaction progress via TLC and HPLC-MS to avoid side products like over-alkylation or incomplete cyclization .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Analysis :

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) with single-crystal diffraction data .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₃N₄O₃: 367.1764) .

Advanced Research Questions

Q. Q3. How should contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) be analyzed?

Methodological Answer: Contradictions may arise from assay conditions or compound stability:

Q. Q4. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction :

- Molecular Dynamics (MD) :

Key Consideration : Validate predictions with in vitro Caco-2 permeability assays .

Q. Q5. How can enantiomeric impurities in the synthesis be detected and resolved?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG-3 column (4.6 × 250 mm, 5 µm) with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Retention times for enantiomers typically differ by 1.5–2.0 minutes .

- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer .

Stability and Storage

Q. Q6. What storage conditions prevent degradation of the pyridin-2(1H)-one moiety?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to avoid light-induced radical formation .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the oxadiazole ring .

- Solvent : Lyophilize and store in anhydrous DMSO for long-term stability (>12 months) .

Advanced Mechanistic Studies

Q. Q7. How can researchers investigate the role of the cyclopropyl group in target binding?

Methodological Answer:

Q. SAR Data Example :

| Substituent | IC₅₀ (nM) | ΔG (kcal/mol) |

|---|---|---|

| Cyclopropyl | 120 ± 15 | -9.2 |

| Methyl | 320 ± 25 | -7.8 |

| Vinyl | 280 ± 30 | -8.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.